2-(2-Bromobenzo[d]oxazol-6-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Bromobenzo[d]oxazol-6-yl)acetic acid is a chemical compound belonging to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing both nitrogen and oxygen atoms within a five-membered ring fused to a benzene ring. This particular compound is characterized by the presence of a bromine atom at the second position of the benzoxazole ring and an acetic acid moiety attached to the sixth position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromobenzo[d]oxazol-6-yl)acetic acid typically involves the following steps:
Formation of the Benzoxazole Ring: The initial step involves the cyclization of 2-aminophenol with a suitable carboxylic acid derivative, such as 2-bromo-6-nitrobenzoic acid, under acidic conditions to form the benzoxazole ring.
Reduction of the Nitro Group: The nitro group is then reduced to an amine using a reducing agent like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Introduction of the Acetic Acid Moiety:
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromobenzo[d]oxazol-6-yl)acetic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxides or hydroxyl derivatives.
Reduction Reactions: Reduction of the benzoxazole ring can lead to the formation of dihydrobenzoxazole derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of a base like sodium hydroxide or potassium carbonate.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted benzoxazole derivatives.
Oxidation Reactions: Products include oxides or hydroxyl derivatives of the benzoxazole ring.
Reduction Reactions: Products include dihydrobenzoxazole derivatives.
Scientific Research Applications
2-(2-Bromobenzo[d]oxazol-6-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex benzoxazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including inflammatory and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(2-Bromobenzo[d]oxazol-6-yl)acetic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Chlorobenzo[d]oxazol-6-yl)acetic acid
- 2-(2-Fluorobenzo[d]oxazol-6-yl)acetic acid
- 2-(2-Iodobenzo[d]oxazol-6-yl)acetic acid
Uniqueness
2-(2-Bromobenzo[d]oxazol-6-yl)acetic acid is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s interaction with molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C9H6BrNO3 |
---|---|
Molecular Weight |
256.05 g/mol |
IUPAC Name |
2-(2-bromo-1,3-benzoxazol-6-yl)acetic acid |
InChI |
InChI=1S/C9H6BrNO3/c10-9-11-6-2-1-5(4-8(12)13)3-7(6)14-9/h1-3H,4H2,(H,12,13) |
InChI Key |
FTEVCHDKEZLDMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1CC(=O)O)OC(=N2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.